(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride
Description
(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride is a pyridine derivative featuring a methanamine group at the 3-position and an ethylsulfonyl (-SO₂C₂H₅) substituent at the 6-position of the pyridine ring. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
(6-ethylsulfonylpyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-2-13(11,12)8-4-3-7(5-9)6-10-8;/h3-4,6H,2,5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWDJRFTFMDDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced to the pyridine ring via sulfonation reactions using reagents such as ethylsulfonyl chloride.
Attachment of the Methanamine Group: The methanamine group is attached to the pyridine ring through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Halogen-Substituted Analogs
(6-Chloropyridin-3-yl)methanamine Hydrochloride (CAS 153471-65-9) :
- (2-Chloro-6-methylpyridin-3-yl)methanamine Hydrochloride (CAS 1428532-87-9): Substituents: Chlorine (position 2) and methyl (position 6). Molecular Formula: C₇H₁₀Cl₂N₂. Purity: >95% ().
Alkoxy- and Alkyl-Substituted Analogs
(6-Methoxypyridin-3-yl)methanamine Dihydrochloride (CAS 169045-12-9) :
(5-Chloro-6-methoxypyridin-3-yl)methanamine Hydrochloride (CAS 1820703-71-6) :
(6-(Difluoromethoxy)pyridin-3-yl)methanamine Hydrochloride (CAS 2089334-37-0) :
Sulfur-Containing Analogs
Physicochemical and Pharmacological Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Polarity | Potential Applications |
|---|---|---|---|---|---|
| (6-(Ethylsulfonyl)pyridin-3-yl)methanamine HCl | C₈H₁₃ClN₂O₂S | 248.72 (calculated) | -SO₂C₂H₅ | High | Drug intermediates, enzyme inhibitors |
| (6-Chloropyridin-3-yl)methanamine HCl | C₆H₇Cl₂N₂ | 193.07 | -Cl | Moderate | Building block for agrochemicals |
| (6-Methoxypyridin-3-yl)methanamine HCl | C₇H₁₁ClN₂O | 186.63 | -OCH₃ | Moderate | Metabolic studies |
| (6-(Difluoromethoxy)pyridin-3-yl)methanamine HCl | C₇H₈ClF₂N₂O | 224.60 | -OCF₂H | High | Antiviral agents |
- Solubility : The hydrochloride salt form ensures water solubility for all compounds. Ethylsulfonyl’s high polarity may confer superior aqueous solubility compared to chloro or methoxy analogs.
- Stability : Sulfonyl groups (e.g., -SO₂C₂H₅) are chemically stable under physiological conditions, whereas alkoxy groups (e.g., -OCH₃) may undergo enzymatic hydrolysis .
Biological Activity
(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride is a synthetic compound featuring a pyridine ring substituted with an ethylsulfonyl group and a methanamine moiety. This structural composition suggests potential interactions with biological systems, making it a candidate for diverse pharmaceutical applications. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound's molecular structure can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 238.72 g/mol
- Structural Features :
- Pyridine ring: Common in many biologically active compounds.
- Ethylsulfonyl group: Enhances solubility and potential bioactivity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyridine derivatives. The presence of the ethylsulfonyl group in this compound may enhance its efficacy against various pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 15.625 μM |
| Escherichia coli | Bactericidal | 100 μg/mL |
| Candida albicans | Antifungal | 6.5 μM |
Research indicates that this compound exhibits significant activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves inhibition of protein synthesis and disruption of nucleic acid production pathways, which are critical for bacterial growth and survival .
Anticancer Properties
The anticancer potential of this compound has been suggested based on its structural similarity to known anticancer agents. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.
Case Study:
A recent study evaluated the effects of various pyridine derivatives, including this compound, on human cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, with IC values comparable to established chemotherapeutics .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:
| Parameter | Value |
|---|---|
| C (μM) | 4.86 |
| AUC (μM h) | 10.2 |
| Half-life in mice (min) | 298 |
Toxicity assessments conducted using zebrafish embryos revealed moderate toxicity at higher concentrations, indicating a need for further evaluation in vivo .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for (6-(ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride, and how can reaction conditions be optimized for yield?
- Methodology :
- Sulfonation : Introduce the ethylsulfonyl group via sulfonation of 6-mercaptopyridine derivatives using ethyl sulfonyl chloride under controlled pH (e.g., phosphate buffer, pH 7.4) .
- Amination : Couple the sulfonated pyridine with a protected methanamine group (e.g., tert-butoxycarbonyl, BOC), followed by deprotection using HCl in dioxane .
- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of sulfonylating agent) and temperature (e.g., 50–60°C) to minimize byproducts. Monitor via TLC or HPLC .
Q. How can the purity and structural identity of this compound be validated?
- Methodology :
- HPLC/LCMS : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) to assess purity (>98%) and confirm molecular ion peaks (e.g., m/z calculated for C₈H₁₁N₂O₂SCl) .
- NMR : Assign peaks for ethylsulfonyl (δ 1.3 ppm for CH₃, δ 3.1 ppm for SO₂CH₂) and pyridin-3-yl methanamine (δ 4.2 ppm for CH₂NH₂) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology :
- Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the sulfonyl group or amine oxidation .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodology :
- Experimental Determination : Use shake-flask method in buffers (pH 1–12) and organic solvents (DMSO, ethanol). Centrifuge at 10,000 rpm for 10 min and quantify supernatant via UV-Vis (λmax ~260 nm) .
- QSAR Modeling : Correlate solubility with logP (estimated via software like MarvinSketch) and experimental data to predict bioavailability .
Q. What strategies are effective for studying the compound’s reactivity in biological systems?
- Methodology :
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify sulfone oxidation or amine conjugation pathways .
- Protein Binding Assays : Use surface plasmon resonance (SPR) with immobilized targets (e.g., kinases) to measure binding affinity (KD) .
Q. How can in vivo pharmacokinetic parameters be accurately modeled for this compound?
- Methodology :
- Rodent Studies : Administer IV/PO doses (1–10 mg/kg) and collect plasma samples at timed intervals. Analyze using LC-MS/MS and model data via non-compartmental analysis (WinNonlin) .
- Tissue Distribution : Use radiolabeled analogs (³H or ¹⁴C) and autoradiography to quantify organ-specific accumulation .
Q. What computational methods are suitable for predicting off-target interactions?
- Methodology :
- Molecular Docking : Screen against DrugBank or ChEMBL databases using AutoDock Vina. Prioritize targets with docking scores <–7 kcal/mol .
- Machine Learning : Train models on kinase inhibitor datasets to predict selectivity (e.g., random forest classifiers in Python/scikit-learn) .
Data Contradiction Analysis
Q. How to address discrepancies in reported LCMS retention times for this compound?
- Methodology :
- Standardization : Calibrate HPLC systems with reference standards under identical conditions (e.g., QC-SMD-TFA05 method: 1.35 min retention time) .
- Inter-laboratory Comparison : Share raw data (mobile phase composition, column lot) to identify instrumental variability .
Q. Why do stability studies show conflicting degradation rates under acidic conditions?
- Methodology :
- pH-Dependent Kinetics : Conduct forced degradation (0.1M HCl, 40°C) and monitor via NMR to identify hydrolytic pathways (e.g., sulfonyl ester cleavage) .
- Buffer Ion Effects : Compare degradation in citrate vs. phosphate buffers to assess catalytic roles of ions .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
